molecular formula C9H11BrN2O2S B8464309 N'-(4-bromophenyl)sulfonyl-N,N-dimethylmethanimidamide

N'-(4-bromophenyl)sulfonyl-N,N-dimethylmethanimidamide

Cat. No. B8464309
M. Wt: 291.17 g/mol
InChI Key: ALORMAUGCHGNLU-UHFFFAOYSA-N
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Patent
US04678855

Procedure details

A solution of 2-mercaptoethanol (58.6 g, 0.75 mol) in freshly degassed DMF (100 mL) was added dropwise under N2 to a stirred mixture of NaH (34.5 g, 50% oil suspension, 0.75 mol) and DMF (400 mL). When gas evolution was complete, N,N-dimethyl-N'-(4-bromobenzenesulfonyl)formamidine (146 g, 0.50 mol) was added and the mixture was heated on the steam bath for one hour. The DMF was removed in vacuo and methanol (500 mL) and 10% (w/v) aqueous NaOH solution (500 mL) was added to the residue. This solution was warmed on the steam bath for one hour and the methanol removed. The residue was diluted with water (2500 mL) and washed with petroleum ether. The separated aqueous layer was acidified with concentrated HCl. The white solid that separated was filtered, washed with water and dried. Extraction of the aqueous filtrate with ethyl acetate produced an additional quantity of product; total yield, 112.4 g; mp 103°-108° C. Recrystallization of a sample from water followed by recrystallization from dichloroethane gave material with mp 111°-112° C.
Quantity
58.6 g
Type
reactant
Reaction Step One
Name
Quantity
34.5 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
146 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[SH:1][CH2:2][CH2:3][OH:4].[H-].[Na+].CN(C)C=[N:10][S:11]([C:14]1[CH:19]=[CH:18][C:17](Br)=[CH:16][CH:15]=1)(=[O:13])=[O:12]>CN(C=O)C>[OH:4][CH2:3][CH2:2][S:1][C:17]1[CH:18]=[CH:19][C:14]([S:11]([NH2:10])(=[O:13])=[O:12])=[CH:15][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
58.6 g
Type
reactant
Smiles
SCCO
Name
Quantity
34.5 g
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
400 mL
Type
solvent
Smiles
CN(C)C=O
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C)C=O
Step Two
Name
Quantity
146 g
Type
reactant
Smiles
CN(C=NS(=O)(=O)C1=CC=C(C=C1)Br)C

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated on the steam bath for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
The DMF was removed in vacuo and methanol (500 mL) and 10% (w/v) aqueous NaOH solution (500 mL)
ADDITION
Type
ADDITION
Details
was added to the residue
TEMPERATURE
Type
TEMPERATURE
Details
This solution was warmed on the steam bath for one hour
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the methanol removed
ADDITION
Type
ADDITION
Details
The residue was diluted with water (2500 mL)
WASH
Type
WASH
Details
washed with petroleum ether
CUSTOM
Type
CUSTOM
Details
The white solid that separated
FILTRATION
Type
FILTRATION
Details
was filtered
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
EXTRACTION
Type
EXTRACTION
Details
Extraction of the aqueous filtrate with ethyl acetate
CUSTOM
Type
CUSTOM
Details
produced an additional quantity of product
CUSTOM
Type
CUSTOM
Details
Recrystallization of a sample from water
CUSTOM
Type
CUSTOM
Details
followed by recrystallization from dichloroethane
CUSTOM
Type
CUSTOM
Details
gave material with mp 111°-112° C.

Outcomes

Product
Name
Type
Smiles
OCCSC1=CC=C(C=C1)S(=O)(=O)N

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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